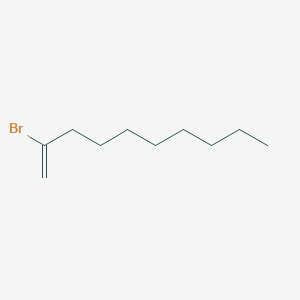

2-Bromodec-1-ene

Vue d'ensemble

Description

2-Bromodec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. These compounds are characterized by the presence of a bromine atom attached to an alkene chain. The research on bromoalkenes, including 2-bromodec-1-ene, focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. They are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of bromoalkenes like 2-bromodec-1-ene can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromoalkenes has been developed using propargylic carboxylates, which undergoes a regioselective rearrangement . Another method involves visible-light-induced homolysis of C-Br bonds in bromomalonates to synthesize benzofurans . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent in organic synthesis, offering a pathway to various bromoalkene products . The synthesis of 1-bromo-3-trifluoromethylbut-2-ene demonstrates the electrophilic reactivity of bromoalkenes . These methods highlight the versatility and utility of bromoalkenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromoalkenes is characterized by the presence of a carbon-carbon double bond and a bromine atom. The structure influences the reactivity and the type of reactions these compounds can undergo. For example, the structure of 1-bromo-1-lithioethene suggests that the lithium is coordinatively saturated, which affects its basicity and compatibility with various protecting groups . The structure of 2-bromo-PDI synthesized through C-H activation indicates planar PDI units, which are important for its electronic properties .

Chemical Reactions Analysis

Bromoalkenes participate in a variety of chemical reactions. They can undergo Diels-Alder and cross-coupling reactions , radical addition to generate benzofurans , and 1,2-addition with aldehydes and ketones . The reactivity of 2-bromoenones with 1,2-diamines leads to the formation of diazabicyclo compounds , and bromination of cyclopentenones can be regio- and chemoselective . Enantioselective synthesis of dihydrothiopyranones and bromolactonization of enynes are also notable reactions involving bromoalkenes. The Henry reaction has been used to synthesize enantiomerically enriched bromoalkanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkenes are influenced by the bromine atom and the alkene moiety. These properties are crucial for their reactivity and applications. For instance, the electrophilic nature of bromoalkenes allows for various nucleophilic additions . The presence of the bromine atom also affects the stereochemistry of the products formed during reactions, as seen in the synthesis of axially chiral allenes . The electronic properties of bromoalkenes, such as those observed in PDI-based materials, are significant for their use in electronic devices .

Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

2-Bromodec-1-ene is utilized in the synthesis of complex organic compounds. For example, Muzalevskiy et al. (2016) investigated the reaction of 2-bromoenones with N-unsubstituted 1,2-diamines, leading to the development of an accessible approach to 1,4-diazabicyclo[4.1.0]hept-4-enes. This reaction's mechanism involves multiple steps and is influenced by the structure of the starting 2-bromoenones and 1,2-diamines, highlighting the versatility of 2-bromodec-1-ene in organic synthesis (Muzalevskiy et al., 2016).

Catalysis and Reaction Mechanisms

The compound plays a role in studies involving catalysis and reaction mechanisms. For instance, Masters et al. (2011) explored the reactivity of o-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis, revealing novel reaction pathways. These reactions, which form enamines and indoles, demonstrate the compound's potential in catalytic processes and as a substrate for domino reactions (Masters et al., 2011).

Development of Synthetic Methodologies

2-Bromodec-1-ene is also instrumental in the development of new synthetic methodologies. A study by Bunrit et al. (2011) described a microwave-assisted method for generating 2-bromo-1-alkenes from 1-alkynes, using a combination of lithium bromide, chlorotrimethylsilane, and tetraethylammonium bromide. This method offers a clean, convenient, and selective approach, emphasizing the compound's utility in refining synthetic techniques (Bunrit et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 2-Bromodec-1-ene is the carbon-carbon double bond present in alkenes . The bromine atom in 2-Bromodec-1-ene interacts with the double bond, leading to the formation of a bromonium ion .

Mode of Action

2-Bromodec-1-ene undergoes an electrophilic addition reaction with alkenes . In this reaction, the bromine atom becomes attached to each carbon atom of the double bond, resulting in the breakage of the double bond . This interaction leads to the formation of a bromonium ion, which is then attacked by a bromide ion formed in a nearby reaction .

Biochemical Pathways

The compound’s interaction with alkenes can potentially influence various metabolic pathways, given the ubiquity of alkenes in biological systems .

Result of Action

The molecular and cellular effects of 2-Bromodec-1-ene’s action largely depend on the specific alkene it interacts with. The addition of a bromine atom can significantly alter the chemical properties of the alkene, potentially affecting its function within the cell .

Action Environment

The action, efficacy, and stability of 2-Bromodec-1-ene can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with 2-Bromodec-1-ene for reaction with alkenes. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .

Propriétés

IUPAC Name |

2-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIITSVBZDMEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373619 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromodec-1-ene | |

CAS RN |

3017-67-2 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)